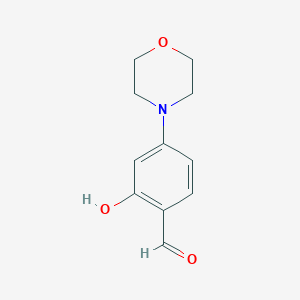

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Beschreibung

Contextualization within Advanced Benzaldehyde (B42025) Chemistry

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. e3s-conferences.orgresearchgate.net The chemistry of benzaldehydes is rich and varied, involving reactions such as oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and various condensation reactions to form larger molecules like cinnamic acid and benzoin. e3s-conferences.orgresearchgate.net

In the realm of advanced benzaldehyde chemistry, research often focuses on the synthesis and application of substituted benzaldehydes. The nature and position of these substituents dramatically influence the molecule's reactivity and properties. For instance, the presence of a hydroxyl group (as in hydroxybenzaldehyde isomers) can act as a directing group in electrophilic aromatic substitution and participate in reactions like etherification. wikipedia.org

The subject compound, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, is a prime example of a highly functionalized benzaldehyde. The aldehyde group provides a reactive site for forming Schiff bases, while the hydroxyl and morpholine (B109124) substituents offer opportunities for further chemical modifications, making it a valuable precursor in the synthesis of complex organic molecules. nih.gov

Below is a table detailing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ scbt.com |

| Molecular Weight | 207.23 g/mol scbt.com |

| Appearance | Solid |

| MDL Number | MFCD00228054 |

| InChI Key | QOZQSTNLPIFIAO-UHFFFAOYSA-N |

This data is based on information from chemical suppliers and databases.

Significance of the Morpholine Scaffold in Heterocyclic Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry. e3s-conferences.orgnih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs. The inclusion of a morpholine scaffold in a molecule can confer several advantageous properties. nih.gov

From a physicochemical standpoint, the morpholine moiety often improves aqueous solubility and metabolic stability, which are crucial pharmacokinetic properties for drug candidates. The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts, which can enhance a compound's formulation characteristics. Furthermore, the morpholine ring is a versatile synthetic handle, readily introduced into molecules to explore structure-activity relationships (SAR). e3s-conferences.orgnih.gov

Overview of Research Trajectories for Aryl-Morpholine Hybrid Structures

The combination of an aryl group (such as a substituted benzene (B151609) ring) with a morpholine ring creates a class of compounds known as aryl-morpholine hybrids. These structures are the focus of significant research, particularly in the development of new therapeutic agents. The efficient construction of the carbon-nitrogen bond between the aryl and morpholine units is a key area of synthetic methodology research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZQSTNLPIFIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431174 | |

| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-07-1 | |

| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Hydroxy 4 Morpholin 4 Yl Benzaldehyde and Analogues

Methodologies for ortho-Hydroxylated Benzaldehyde (B42025) Scaffolds

The construction of benzaldehydes with a hydroxyl group at the ortho position is a fundamental challenge in organic synthesis. The reactivity of the aldehyde and the directing effects of the hydroxyl group necessitate specialized techniques to achieve the desired substitution pattern efficiently.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.com This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically a strong base like n-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.org This interaction creates a stabilized aryllithium intermediate, which can then react with an appropriate electrophile to introduce a functional group. wikipedia.org

In the context of ortho-hydroxylated benzaldehydes, the hydroxyl group itself can act as a DMG, but it must first be protected to prevent acid-base reactions with the organolithium base. More commonly, a robust DMG such as a tertiary amide or a methoxy (B1213986) group is used. wikipedia.orguwindsor.ca A particularly innovative approach involves the in-situ protection of an aldehyde by reacting it with a deprotonated chelating diamine, which allows the aldehyde itself to function as a directing group for a subsequent ortho-lithiation. chem-station.com

Modern advancements include transition-metal-catalyzed C-H activation, which can achieve similar ortho-functionalization. For instance, a direct palladium-catalyzed ortho C-H hydroxylation of benzaldehydes has been developed using a transient directing group, offering a pathway to salicylaldehyde (B1680747) derivatives. acs.org This method merges the use of a transient directing group with a bystanding oxidant to achieve the desired transformation under relatively mild conditions. acs.org

Table 1: Examples of Directed Functionalization for Benzaldehyde Synthesis This table is generated based on principles and examples from the cited research.

| Directing Group | Base/Catalyst | Electrophile/Reagent | Position Functionalized | Reference(s) |

| Amide (CONR₂) | n-BuLi | DMF (N,N-Dimethylformamide) | ortho | wikipedia.orguwindsor.ca |

| Methoxy (OCH₃) | t-BuLi | Formylating Agent | ortho | wikipedia.org |

| Aldehyde (CHO) | Pd(OAc)₂ / TDG | p-TsOH (putative O source) | ortho (Hydroxylation) | acs.org |

| Aldehyde (in-situ protected) | n-BuLi | Electrophile | ortho | chem-station.com |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These methods are instrumental in constructing substituted benzaldehyde frameworks. Various catalytic systems, particularly those based on palladium, have been developed for this purpose. acs.orgmdpi.com

The Hiyama cross-coupling, which pairs organosilicon compounds with organic halides, is a versatile reaction for building biaryl scaffolds and can be adapted for benzaldehyde synthesis. mdpi.com These reactions are valued for the low toxicity, high stability, and ease of access of the organosilane reagents. mdpi.com Other significant methods involve the coupling of ketones or aldehydes, often through their N-tosylhydrazone derivatives, which serve as carbene precursors in transition-metal-catalyzed processes. nih.gov

A notable one-pot, two-step procedure involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate. acs.orgresearchgate.net This "masked aldehyde" is stable towards strong nucleophiles and can subsequently participate in a palladium-catalyzed cross-coupling reaction with organometallic reagents to yield a variety of substituted benzaldehydes. acs.orgresearchgate.net This approach avoids the direct use of reactive aldehydes that are prone to side reactions. acs.org

Table 2: Examples of Transition Metal-Catalyzed Benzaldehyde Synthesis This table is generated based on principles and examples from the cited research.

| Reaction Type | Catalyst System | Coupling Partners | Product Type | Reference(s) |

| Reduction/Cross-Coupling | Pd(dba)₂ / P(tBu)₃ | Weinreb Amide, DIBAL-H, Organolithium Reagent | Substituted Benzaldehyde | acs.orgresearchgate.net |

| Hiyama Coupling | Pd(OAc)₂ / Ligand | Aryl Halide/Mesylate, Arylsilane | Biaryl (precursor) | mdpi.com |

| Carbene Coupling | Pd Catalyst | N-Tosylhydrazone, Aryl Halide | Substituted Alkene/Arene | nih.govpku.edu.cn |

One-pot procedures, where multiple reaction steps are performed in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. acs.orgresearchgate.net These procedures minimize handling losses and simplify purification processes. google.com

The synthesis of functionalized benzaldehydes has greatly benefited from the development of one-pot methodologies. acs.orgresearchgate.net A prime example is the previously mentioned reduction/cross-coupling strategy starting from Weinreb amides. acs.orgresearchgate.net This method employs a stable aluminum hemiaminal as a latent aldehyde, which is generated and then used in a subsequent cross-coupling step within the same reaction pot to produce diverse benzaldehydes. acs.orgresearchgate.net Another approach involves a one-pot aminobenzylation of aldehydes with toluenes, which, while not directly forming a benzaldehyde, demonstrates the power of one-pot methods to construct complex aryl structures from simple precursors without the need for transition metal catalysts. nih.gov

A common and effective strategy for synthesizing hydroxylated benzaldehydes involves the use of alkoxy-substituted benzaldehydes as stable precursors. google.comresearchgate.net The alkoxy group, typically methoxy or another ether, serves as a protecting group for the reactive hydroxyl functionality, allowing for a broader range of chemical transformations to be performed on other parts of the molecule. orientjchem.org

The synthesis of these precursors often starts from the corresponding alkoxy-substituted benzenes. google.com Various formylation methods can be employed, such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Gattermann reaction, to introduce the aldehyde group. youtube.com For instance, 4-phenacyloxy benzaldehyde derivatives have been synthesized via the Williamson etherification, where a 4-hydroxybenzaldehyde (B117250) is first reacted to form an ether linkage. orientjchem.org Once the desired molecular framework is assembled, the alkoxy group can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the free hydroxyl group in the final step of the synthesis. This precursor approach is widely used in the synthesis of intermediates for pharmaceuticals and other fine chemicals. google.com

Strategic Incorporation of the Morpholine (B109124) Moiety

The introduction of the morpholine ring onto the benzaldehyde scaffold is a key step in the synthesis of the target compound. This transformation typically involves the formation of a carbon-nitrogen bond at the C4 position of the benzene (B151609) ring.

The most direct method for installing the morpholine group is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction requires an aryl halide substrate that is "activated" by the presence of electron-withdrawing groups on the aromatic ring. In the case of a 2-hydroxy-4-halo-benzaldehyde precursor, the aldehyde group provides strong electron-withdrawing character, facilitating the attack of a nucleophile.

In this strategy, morpholine acts as the nitrogen nucleophile, attacking the carbon atom bearing the halogen (typically fluorine or chlorine, which are good leaving groups for SNAr) and displacing it. nih.gov Manganese-catalyzed cross-coupling reactions have also been developed for the N-arylation of aliphatic amines, including morpholine, with aryl halides. researchgate.net While mechanistically distinct from SNAr, these catalyzed reactions provide an efficient alternative for forming the crucial aryl-morpholine bond, and have been shown to be effective for sterically unhindered aryl halides. researchgate.net The choice between a classic SNAr and a metal-catalyzed cross-coupling often depends on the specific substrate and the desired reaction conditions.

Table 3: Methods for Arylation of Morpholine This table is generated based on principles and examples from the cited research.

| Reaction Type | Substrate | Reagent/Catalyst | Base | Product | Reference(s) |

| Nucleophilic Aromatic Substitution | Activated Aryl Fluoride | Morpholine | K₂CO₃ | N-Aryl Morpholine | nih.gov |

| Manganese-Catalyzed Cross-Coupling | Aryl Halide (Br, I) | Morpholine / MnCl₂·4H₂O | NaOt-Bu | N-Aryl Morpholine | researchgate.net |

| Palladium-Catalyzed Carboamination | Substituted Ethanolamine (B43304), Aryl Bromide | Pd Catalyst | - | Substituted Morpholine | e3s-conferences.org |

Multi-Step Synthetic Sequences for Complex Morpholine Derivatives

The construction of complex morpholine derivatives, including 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, often necessitates multi-step synthetic sequences. These sequences are designed to build the molecule with precision, controlling the placement of functional groups on both the morpholine and the aromatic rings.

A common strategy for synthesizing C-substituted morpholines involves starting from enantiomerically pure amino alcohols. nih.gov One key method is the Palladium-catalyzed carboamination reaction, which couples a substituted ethanolamine derivative with an aryl bromide to form the morpholine ring as a single stereoisomer. nih.gov The synthesis can be a multi-step process, for instance, a four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from pure amino alcohols. nih.gov The substrates for such reactions can themselves be prepared in a few steps from commercially available materials. e3s-conferences.org

Another approach involves the reaction of morpholine with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate, and then with ammonium (B1175870) thiocyanate (B1210189) and hydrochloric acid. researchgate.net This sequence can be further extended by reacting the product with formaldehyde (B43269) and various secondary amines to yield a range of 1,2,4-triazole (B32235) derivatives containing a morpholine moiety. researchgate.net

For the specific synthesis of this compound, a plausible route would involve the nucleophilic aromatic substitution of a suitably activated benzene ring. For example, starting with 2,4-dihydroxybenzaldehyde, a selective reaction with morpholine at the 4-position could be achieved under controlled conditions. The higher reactivity of the para-position to the formyl group, which is an electron-withdrawing group, would facilitate this substitution.

Flow chemistry presents a modern paradigm for multi-step synthesis, allowing for the combination of several reaction steps into a continuous sequence. syrris.jp This method utilizes immobilized reagents and catalysts in packed columns, through which the reactants are passed, enabling rapid and efficient synthesis with simplified purification. syrris.jp This approach has been successfully used in the multi-step synthesis of natural products and could be adapted for complex morpholine derivatives. syrris.jp

| Synthetic Strategy | Key Reactions | Starting Materials | Reference |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | Pd-catalyzed coupling of an ethanolamine derivative with an aryl bromide. | Enantiomerically pure amino alcohols, aryl bromides. | nih.gov |

| Heterocycle Formation and Functionalization | Reaction of morpholine with ethyl chloroacetate, followed by hydrazide formation and cyclization. | Morpholine, ethyl chloroacetate. | researchgate.net |

| Nucleophilic Aromatic Substitution | Reaction of a dihydroxybenzaldehyde with morpholine. | 2,4-dihydroxybenzaldehyde, morpholine. | Inferred |

| Flow Chemistry | Continuous sequence of reactions using immobilized reagents and catalysts. | Varies depending on the target molecule. | syrris.jp |

Mannich Base Reactions in Morpholine Derivative Preparation

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located adjacent to a carbonyl group. uobaghdad.edu.iq This three-component condensation reaction involves a substrate with at least one active hydrogen atom, an aldehyde (commonly formaldehyde), and a secondary amine like morpholine. nih.gov

This reaction has been extensively studied for the preparation of a wide array of morpholine derivatives due to its applications in pharmaceutical and industrial chemistry. uobaghdad.edu.iq A variety of morpholine Mannich base derivatives have been synthesized through a one-step reaction of morpholine with substituted benzaldehydes and N-phenylacetamide. impactfactor.orgijpsr.com The reaction of 8-hydroxyquinoline (B1678124) with formaldehyde and morpholine or its derivatives is another example of the utility of the Mannich reaction. mdpi.com

In the context of preparing analogues of this compound, the Mannich reaction could be employed to introduce a morpholinomethyl group onto a phenolic precursor. For instance, reacting a phenol (B47542) with formaldehyde and morpholine would yield a Mannich base. The reaction conditions, such as the ratio of reactants, can be adjusted to selectively produce either a single or double Mannich base from a substrate like 4-hydroxyacetophenone. nih.gov

Chemo- and Regioselectivity in Synthesis of Substituted Aryl-Morpholines

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted aryl-morpholines. The presence of multiple reactive sites on the aromatic ring and the morpholine moiety requires careful control of reaction conditions to obtain the desired product.

For instance, in the Mannich reaction with substituted phenols, the position of aminomethylation is influenced by the existing substituents on the ring. The reaction of 4-alkoxy-2-hydroxyacetophenones with formaldehyde and morpholine predominantly yields the 5-aminomethylated derivative over the 3-aminomethylated isomer. nih.gov Similarly, 3-hydroxyacetophenone can yield a mixture of products, including mono- and di-substituted derivatives, even with equimolar reactant ratios. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, offer selective methods for the synthesis of substituted aryl compounds. mdpi.com These methods can be used to introduce aryl groups at specific positions, providing a high degree of regioselectivity. mdpi.com

A recently developed photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines from readily available starting materials with high yields and stereoselectivity. nih.gov This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to control the reaction pathway. nih.gov The mechanism is believed to proceed through a radical cation intermediate, and this approach can provide access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.gov

Considerations for Radiosynthesis of Analogues (e.g., using 11C)

The radiosynthesis of analogues of this compound, for example with carbon-11 (B1219553) (¹¹C), is of significant interest for applications in positron emission tomography (PET). The short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient synthetic methods.

The introduction of the ¹¹C isotope is typically performed in the final step of the synthesis to maximize the radiochemical yield and specific activity of the final product. Common ¹¹C precursors include [¹¹C]methyl iodide and [¹¹C]methyl triflate, which are used for N- or O-methylation reactions.

The automated radiosynthesis of [¹¹C]morphine has been developed for clinical investigations, highlighting the feasibility of producing complex radiolabeled molecules. amanote.com For morpholine analogues, a precursor molecule could be designed to have a suitable leaving group that can be displaced by a ¹¹C-containing nucleophile. Alternatively, a precursor with a functional group amenable to rapid methylation, such as a phenol or a secondary amine, could be used.

The synthesis of [¹⁴C]-labelled 2-phenyl-substituted morpholines for use in preclinical studies has also been described. nih.gov In a multi-step synthesis, the carbon-14 (B1195169) label was incorporated early in the sequence, which is more feasible for the longer-lived ¹⁴C isotope. nih.gov This highlights the different strategies required for labeling with isotopes of varying half-lives.

Principles of Green Chemistry in Synthetic Pathway Design

The principles of green chemistry are increasingly being integrated into the design of synthetic pathways to create more sustainable and environmentally friendly processes. mdpi.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. mdpi.com

For the synthesis of morpholine derivatives, green approaches can be applied at various stages. One key area is the use of greener solvents or solvent-free reaction conditions. mdpi.com For example, a method for the synthesis of indolizines has been developed under solvent-free conditions using a copper catalyst. mdpi.com

A notable green synthesis of morpholines involves the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org This one- or two-step, redox-neutral protocol uses inexpensive reagents and has significant environmental and safety benefits over traditional methods. chemrxiv.org

The development of organocatalyzed benzannulation reactions provides an eco-friendly route to 2-hydroxybenzophenone (B104022) frameworks, which are structurally related to the target compound. rsc.org These reactions can be performed in environmentally benign solvents and offer high functional-group tolerance and operational simplicity. rsc.org By applying these principles, the synthesis of this compound and its analogues can be made more efficient and sustainable.

Pharmacological and Biological Investigations of 2 Hydroxy 4 Morpholin 4 Yl Benzaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The substitution pattern on the benzaldehyde (B42025) ring of this compound derivatives plays a critical role in determining their biological activity. While specific data on this exact scaffold is limited, general principles from related aromatic compounds can be extrapolated. The positions ortho, meta, and para to the formyl group, as well as the position relative to the hydroxyl and morpholine (B109124) groups, offer distinct electronic and steric environments that can be exploited for targeted drug design.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance the potency and modulate the pharmacokinetic properties of drug candidates. nih.gov Its inclusion in the this compound scaffold is therefore of significant interest. The morpholine moiety can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets. nih.gov

In many instances, the morpholine ring is incorporated to improve the aqueous solubility and metabolic stability of a compound. nih.gov For example, in a series of morpholine-based chalcones, the presence of the morpholine ring on the A ring was found to be favorable for human monoamine oxidase-B (hMAO-B) inhibitory activity. nih.gov The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the cyclic structure can fit into specific hydrophobic pockets of target proteins. In the context of kinase inhibitors, the morpholine moiety has been shown to form crucial interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. nih.gov

The following table summarizes the contribution of the morpholine ring in various bioactive compounds:

| Compound Class | Biological Target | Contribution of Morpholine Ring |

| Morpholine-based chalcones | Monoamine Oxidase-B (MAO-B) | Favorable for inhibitory activity. nih.gov |

| Thieno[3,2-d]pyrimidine derivatives | Cancer cell lines | Part of the core structure showing cytotoxic activities. researchgate.net |

| Kinase inhibitors | Various kinases | Enhances potency through molecular interactions. nih.gov |

| Antihyperlipidemic agents | Not specified | Contributes to the pharmacological profile. nih.gov |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the active pharmacophore of this compound derivatives is essential for designing new molecules with improved activity. Based on the analysis of its structure and related bioactive compounds, a hypothetical pharmacophore can be proposed.

This pharmacophore would likely include:

A hydrogen bond donor: The hydroxyl group on the benzaldehyde ring.

A hydrogen bond acceptor: The nitrogen and oxygen atoms of the morpholine ring.

An aromatic ring: The benzaldehyde ring itself, which can participate in π-π stacking and hydrophobic interactions.

A reactive aldehyde group: This can form Schiff bases or other covalent adducts with biological targets.

Pharmacophore models can be developed using computational methods based on a set of active and inactive molecules. nih.gov Such models can then be used to virtually screen large compound libraries to identify new potential inhibitors. nih.gov For instance, pharmacophore modeling has been successfully used to identify novel inhibitors for various targets, including hydroxysteroid dehydrogenases and the complement C3 protein. nih.govnih.gov

Evaluation of Molecular Targets and Mechanisms of Action

Understanding the molecular targets and the mechanisms by which this compound derivatives exert their biological effects is a key objective of their pharmacological investigation.

Derivatives of this compound have the potential to inhibit a variety of enzymes, including monoamine oxidases (MAOs) and protein kinases, which are important targets in the treatment of neurological disorders and cancer, respectively.

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that catalyze the oxidation of monoamines, and their inhibition can lead to increased levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576). Morpholine-based chalcones have been identified as potent and selective inhibitors of MAO-B. nih.gov In one study, a series of morpholine-containing chalcones were synthesized and evaluated for their MAO inhibitory activity. nih.gov The lead compound exhibited a very low IC50 value for MAO-B, indicating high potency. nih.gov The structure-activity relationship studies revealed that substitutions on the B-ring of the chalcone (B49325) scaffold significantly influenced the inhibitory activity. nih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. acs.org The morpholine ring is a common feature in many approved kinase inhibitors. nih.gov For example, derivatives of 5-hydroxybenzothiophene containing a morpholine moiety have been developed as multi-kinase inhibitors with potent anti-cancer activity. nih.gov Similarly, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been shown to act as multi-kinase inhibitors, targeting VEGFR2, EGFR, and HER2. mdpi.com The general structure of this compound suggests that its derivatives could also be designed to target the ATP-binding site of various kinases.

The table below presents IC50 values for some morpholine-containing enzyme inhibitors, illustrating their potential potency.

| Compound Type | Enzyme Target | IC50 Value | Reference |

| Morpholine-based chalcone (MO1) | MAO-B | 0.030 µM | nih.gov |

| Methoxy-substituted chalcone (C5) | hMAO-B | 0.29 µM | nih.gov |

| 5-hydroxybenzothiophene derivative (16b) | Clk4 Kinase | 11 nM | nih.gov |

| 2-sulfanylquinazolin-4(3H)-one derivative (5d) | VEGFR2 | Not specified (nanomolar range) | mdpi.com |

In addition to enzyme inhibition, derivatives of this compound may also exert their effects by modulating the activity of various receptors. The morpholine moiety has been found in ligands targeting G protein-coupled receptors (GPCRs), such as dopamine and adrenergic receptors.

For instance, a virtual screening study aimed at discovering high-affinity ligands for the β2-adrenergic receptor identified several compounds containing a morpholine group. researchgate.net One of these compounds was experimentally shown to have a strong binding affinity to the human β2AR with a Ki value of 1.2 nM. researchgate.net This highlights the potential of the morpholine ring to contribute to high-affinity receptor binding. Similarly, studies on dopamine D4 receptor-selective compounds have revealed structure-activity relationships that govern agonist efficacy, providing insights for the design of new ligands for neuropsychiatric conditions. nih.gov

While direct receptor binding data for derivatives of this compound are not yet available, the presence of the morpholine and benzaldehyde moieties suggests that they could be promising candidates for targeting a range of receptors, and further investigation in this area is warranted.

Interference with Key Biological Pathways

Derivatives containing the morpholine scaffold have been shown to interfere with critical biological pathways implicated in cancer. For example, some morpholine-containing compounds are designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key enzymes in a signaling pathway that is often dysregulated in cancer. nih.gov The ability of these derivatives to selectively inhibit the mTOR complex over the PI3K family is of particular interest for CNS-related pathologies. nih.govmdpi.com The benzaldehyde moiety also contributes to biological activity. Studies on benzaldehyde derivatives, such as those with hydroxyl substitutions, indicate they can possess bactericidal activity, which increases with the number of phenolic hydroxyl groups. mdpi.com The shikimate pathway has been identified as a modulator of the accumulation of fragrant 2-hydroxy-4-methoxybenzaldehyde (B30951), a related compound, in response to certain stimuli. researchgate.net

Therapeutic Potential in Diverse Disease Models

The structural features of this compound derivatives, combining the versatile morpholine ring with the reactive benzaldehyde core, have prompted investigations into their therapeutic potential across a range of disease models. These explorations have primarily focused on applications within the central nervous system and as antimicrobial agents.

The development of drugs for the CNS presents a significant challenge due to the need for molecules to cross the blood-brain barrier (BBB). A delicate balance of molecular size and lipophilicity is required to achieve adequate permeability. nih.gov The morpholine ring is frequently used in CNS drug candidates to help achieve this balance, improving a compound's ability to reach its target within the brain. nih.gov

The endogenous opioid system, which includes receptors like the mu-opioid receptor (MOR), is a central player in regulating mood, reward processing, and pain. nih.govfrontiersin.org Consequently, it is a key target for therapeutic intervention in mood disorders and pain management. nih.gov Morpholine-containing compounds have been developed to modulate these pathways. nih.gov For instance, activation of MORs can inhibit GABAergic inputs onto dopamine neurons, leading to their disinhibition. nih.gov This mechanism is a critical substrate for the opiate-induced regulation of pain. nih.gov The high density of opioid peptides and their receptors in limbic brain areas underscores their role in emotional control. nih.gov Research has focused on developing MOR agonists and antagonists to treat conditions like major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). nih.govfrontiersin.org

Neurodegenerative disorders like Alzheimer's and Parkinson's disease involve the dysfunction of specific enzymes and receptors. nih.govnih.gov The morpholine scaffold has been integrated into molecules designed to target these components. nih.gov In the context of Alzheimer's disease, research has targeted the beta-secretase 1 (BACE1) enzyme, which is involved in the production of amyloid-beta (Aβ) peptides. A 2,6-disubstituted morpholine N-arylsulfonamide was found to inhibit BACE1 and reduce Aβ levels in a transgenic mouse model. nih.gov The substitution of a piperidine (B6355638) ring with a morpholine ring in one series of BACE1 inhibitors led to an improvement in both potency and a reduction in liability for metabolism by the CYP3A4 enzyme. nih.gov Furthermore, a p-morpholinyl flavone (B191248) demonstrated the ability to interact with Aβ42 peptides, thereby reducing Aβ42-induced cell death in neuroblastoma models. nih.gov Other research into heterocyclic compounds has identified potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) and are key targets in Alzheimer's therapy. nih.gov

The development of effective treatments for CNS tumors, such as glioblastoma and medulloblastoma, is an active area of drug discovery. nih.gov A key strategy involves the inhibition of signaling pathways that promote tumor growth. The PI3K/mTOR pathway is a critical target. nih.gov The selective inhibition of the mTOR complex is of particular relevance in CNS drug discovery. nih.gov Morpholine-substituted tetrahydroquinoline derivatives have been synthesized and investigated as potential mTOR inhibitors for targeted cancer therapy, showing promising antiproliferative activity against various cancer cell lines. mdpi.com The morpholine moiety in these compounds is recognized for its ability to improve solubility, membrane permeability, and interactions with the target enzyme. mdpi.com

Derivatives of both morpholine and benzaldehyde have demonstrated significant antimicrobial properties. The morpholine ring, when attached to a benzene (B151609) ring, has been reported to contribute to antibacterial, antimycobacterial, and antifungal activities. researchgate.netresearchgate.net The synthesis of 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives, which are structurally related to the title compound, was undertaken to create agents with potential antimicrobial efficacy. researchgate.net

Similarly, benzaldehyde and its derivatives are known for their biological activities. 2-Hydroxy-4-methoxybenzaldehyde (HMB), an isomer of vanillin, has been studied for its antibacterial and antibiofilm efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Research showed that HMB's mechanism involves targeting the bacterial cell membrane. nih.gov While benzaldehyde itself may not show strong direct antibacterial activity (MIC ≥ 1024 μg/mL against S. aureus), polymers derived from it can exhibit bactericidal properties. mdpi.com The combination of these two pharmacophores in this compound suggests a basis for potential antimicrobial action.

Below is a table summarizing the antimicrobial activity of a related benzaldehyde derivative against Staphylococcus aureus.

| Compound | Bacterial Strain | Activity | Concentration / Finding | Reference |

|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 1024 µg/ml | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | Minimum Bactericidal Concentration (MBC) | 2 x MIC | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | MRSA (preformed biofilms) | Biofilm Eradication | Dislodged ~80% of biofilm | nih.gov |

| Benzaldehyde | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | ≥ 1024 µg/mL | mdpi.com |

Antimicrobial Efficacy

Antibacterial Properties

The structural components of this compound are found in various derivatives with notable antibacterial activity. The morpholine ring attached to a benzene ring is associated with antibacterial and antimycobacterial properties. researchgate.net Likewise, benzaldehyde derivatives, especially those with a hydroxyl group, have been investigated for their antimicrobial effects.

For instance, a related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has demonstrated efficacy against Staphylococcus aureus. acs.org Studies revealed a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for HMB against this bacterium. acs.org The mechanism of action is believed to involve targeting and disrupting the bacterial cell membrane. acs.org Further research into benzimidazole (B57391) derivatives, which can be synthesized from benzaldehyde precursors, shows that these compounds can act as competitive inhibitors, blocking the biosynthesis of nucleic acids and proteins in the bacterial cell wall and thereby inhibiting growth.

Table 1: Antibacterial Activity of a Related Benzaldehyde Derivative

| Compound | Bacterium | MIC (µg/ml) | MBC (µg/ml) |

|---|

Antifungal Activities

The antifungal potential of this structural class is significant. Research has established that the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes can increase their antifungal activity. nih.gov The mechanism is often linked to the disruption of cellular antioxidation systems in fungi. nih.gov

A closely related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has been identified as a potent antifungal agent against the agricultural pathogen Fusarium graminearum. researchgate.net Its efficacy was demonstrated by a low minimum inhibitory concentration (MIC). researchgate.net The study indicated that HMB damages fungal cell membranes, leading to increased permeability, lipid oxidation, and osmotic stress. researchgate.net Furthermore, the morpholine moiety itself is recognized for contributing to the antifungal activity in various synthesized derivatives. researchgate.net

Table 2: Antifungal Activity of a Related Benzaldehyde Derivative

| Compound | Fungus | MIC (µg/mL) |

|---|

Anti-inflammatory and Antioxidant Properties

The morpholine nucleus is a key feature in many compounds designed for anti-inflammatory and antioxidant activity. researchgate.net Derivatives containing this moiety have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in vitro. eurekaselect.com For example, a series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base showed potent anti-inflammatory activity, with some compounds having efficacy comparable to the standard drug diclofenac (B195802) sodium. japsonline.com The introduction of the morpholine substituent was found to enhance the anti-inflammatory properties of the parent compounds. japsonline.com

The antioxidant properties are also significant. Phenolic compounds, such as those with a 2-hydroxy-benzaldehyde structure, can act as potent redox cyclers that interfere with cellular redox homeostasis. nih.gov This ability to intercept and scavenge free radicals contributes to their antioxidant profile. eurekaselect.com Studies on various morpholine derivatives have confirmed their capacity to inhibit lipid peroxidation and exhibit considerable antioxidant effects. researchgate.neteurekaselect.com

Antiviral and Anticancer Potential

The morpholine scaffold is a versatile pharmacophore found in numerous compounds with anticancer activity. nih.gov Its inclusion in a molecule can enhance interactions with target proteins, such as kinases, which are often implicated in cancer pathways. nih.gov

While direct studies on this compound are limited, research on related morpholine-substituted derivatives has shown significant cytotoxic potential against various cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Mechanistic studies on the most active compounds from this series, AK-3 and AK-10, revealed that they induce apoptosis and inhibit cell proliferation during the G1 phase of the cell cycle. nih.gov These findings highlight the potential of morpholine-based derivatives as leads for developing new anticancer agents. nih.gov Naphthoquinone derivatives, another class of compounds, are also reviewed for their anticancer and antiviral potential, suggesting that quinone structures can induce cytotoxicity through various mechanisms, including inhibiting specific proteins. researchgate.net

Table 3: In Vitro Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 nih.gov | 6.44 ± 0.29 nih.gov | 9.54 ± 0.15 nih.gov |

| AK-10 | 8.55 ± 0.67 nih.gov | 3.15 ± 0.23 nih.gov | 3.36 ± 0.29 nih.gov |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modulation in Drug Design

Optimization for Blood-Brain Barrier Permeability

Achieving sufficient penetration of the blood-brain barrier (BBB) is a major challenge in the development of drugs for CNS disorders. The physicochemical properties of a molecule heavily influence its ability to cross this barrier. The morpholine ring is often used to enhance CNS penetration. acs.orgnih.gov

Quantitative structure-activity relationship (QSAR) models and biomimetic chromatography are methods used to predict the BBB permeability of drug candidates. nih.gov Studies on benzylamino benzamides have identified derivatives capable of crossing the BBB. For example, the derivative 8c1, a benzylpiperidin-4-yl-linked benzylamino benzamide, showed good permeability in a parallel artificial membrane permeability assay (PAMPA), indicating its potential to penetrate the CNS. eurekaselect.comenamine.net This assay provides an in vitro measure of passive diffusion across the BBB.

Table 4: Blood-Brain Barrier Permeability of a Related Derivative

| Compound | Assay | Permeability (Pₑ value) |

|---|

In Vivo Efficacy Studies and Metabolic Stability

The morpholine ring is generally considered to have an improved metabolic profile, though it can sometimes be metabolically labile. nih.govsci-hub.se The metabolic fate often involves oxidation or ring-opening reactions mediated by cytochrome P450 enzymes. Research has focused on creating modified or conformationally restricted morpholine analogues to enhance metabolic stability.

In vivo studies are crucial to confirm the therapeutic potential observed in vitro. For compounds targeting the CNS, in vivo models can demonstrate BBB penetration and efficacy. For example, the administration of prucalopride, a 5-HT4 receptor agonist, was shown to increase the diffusion of Evans blue dye into the brain parenchyma of rats, confirming an increase in BBB permeability in vivo. japsonline.com While many morpholine derivatives show promise in early-stage research, they require further investigation in preclinical in vivo models to fully establish their efficacy and metabolic profiles. eurekaselect.comnih.gov

Computational Chemistry and In Silico Approaches in the Study of this compound

The investigation of novel chemical entities with potential therapeutic applications is increasingly reliant on computational methods. These in silico techniques provide valuable insights into the behavior of molecules, guiding experimental research and accelerating the drug discovery process. This article focuses on the computational chemistry approaches applied to the study of this compound, a compound of interest in medicinal chemistry.

Computational Chemistry and in Silico Approaches

Computational chemistry offers a powerful lens through which to examine the properties and potential interactions of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde at a molecular level. By simulating its behavior, researchers can predict its biological activity, metabolic fate, and how it might bind to therapeutic targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and its protein target. For this compound, which has been identified as an inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinases (PI3-Ks), molecular docking simulations would be instrumental in elucidating the specific interactions driving this inhibition.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general principles of such simulations can be applied. A docking study would involve the 3D structure of the target protein (e.g., DNA-PK) and the 3D conformation of the compound. The software would then explore various possible binding poses, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Based on the structure of this compound, key interactions can be hypothesized:

Analytical Characterization and Spectroscopic Investigations Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of unique protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the morpholine (B109124) ring protons, and the hydroxyl proton. The aromatic region would display a characteristic splitting pattern for the tri-substituted benzene (B151609) ring. The aldehyde proton typically appears as a singlet at a significantly downfield chemical shift. The protons of the morpholine ring would likely appear as two distinct multiplets due to their different chemical environments relative to the nitrogen and oxygen atoms. The hydroxyl proton signal can be broad and its position variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each carbon atom in the unique chemical environments of the molecule. Key diagnostic peaks include the carbonyl carbon of the aldehyde group, which is characteristically found at a very low field. The carbons of the benzene ring would appear in the aromatic region, with their specific shifts influenced by the hydroxyl and morpholine substituents. The two chemically non-equivalent carbons of the morpholine ring would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Data is predicted based on analogous structures and general principles of NMR spectroscopy.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~7.5 - 6.4 | m | 3H | Aromatic protons |

| -CHO | ~9.7 | s | 1H | Aldehyde proton |

| -OH | Variable | br s | 1H | Hydroxyl proton |

| -N-(CH₂)₂- | ~3.8 | t | 4H | Morpholine protons (adjacent to N) |

| -O-(CH₂)₂- | ~3.3 | t | 4H | Morpholine protons (adjacent to O) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C=O | ~190 | Aldehyde Carbonyl | ||

| C-OH | ~162 | Aromatic C-OH | ||

| C-N | ~155 | Aromatic C-N | ||

| CH (Aromatic) | ~135 - 105 | Aromatic CH | ||

| C (Aromatic) | ~115 | Aromatic C-CHO | ||

| -N-(CH₂)₂- | ~66 | Morpholine Carbons (adjacent to O) | ||

| -O-(CH₂)₂- | ~48 | Morpholine Carbons (adjacent to N) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the compound with a high degree of accuracy. This technique provides experimental validation of the molecular formula by comparing the measured mass-to-charge ratio (m/z) of the molecular ion to its calculated theoretical value. For this compound, HRMS would confirm the elemental composition of C₁₁H₁₃NO₃.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Calculated Exact Mass | 207.08954 |

| Method | Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 208.09719 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), resulting in a unique spectral fingerprint. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its hydroxyl, aldehyde, and morpholine moieties. The presence of a broad O-H stretching band, a sharp C=O stretching band for the aldehyde, and characteristic C-O-C and C-N stretches for the morpholine ring are key diagnostic features. nih.gov

Table 3: Key IR Absorption Bands for this compound Data is based on characteristic frequencies for known functional groups. docbrown.info

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2900 - 2800 | C-H Stretch | Aldehyde |

| ~1650 (strong, sharp) | C=O Stretch | Aldehyde Carbonyl |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1230 | C-N Stretch | Aryl-Amine |

| ~1115 | C-O-C Stretch | Ether (Morpholine) |

X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation

For an unequivocal determination of the three-dimensional structure in the solid state, X-ray crystallography is the definitive method. This technique requires the growth of a suitable single crystal of the compound. Once obtained, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise 3D model of the molecule.

Future Perspectives and Emerging Research Avenues

Development of Novel Prodrug Strategies Incorporating Morpholine (B109124) Moieties

A key avenue for future research is the design of prodrugs to enhance the delivery and efficacy of parent molecules. nih.govmdpi.com Prodrugs are inactive or less active derivatives that undergo biotransformation in the body to release the active drug. mdpi.com This approach can overcome challenges such as poor solubility or permeability. nih.govmdpi.com

For 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, the phenolic hydroxyl group is a prime site for modification. Strategies could include:

Ester Linkages: Creating ester-based prodrugs, such as amino-ester derivatives, could improve water solubility. For instance, a glycyl ester derivative of a different complex molecule was found to be over seven times more soluble than its parent drug. nih.gov

Carbonate or Carbamate Linkages: These linkages can be designed to be cleaved by specific enzymes, leading to targeted drug release.

Phosphate (B84403) Esters: The addition of a phosphate group can dramatically increase aqueous solubility and can be cleaved by alkaline phosphatases in the body.

The morpholine moiety itself can also be part of a prodrug strategy. For example, in the immunosuppressive drug mycophenolate mofetil, the morpholine-containing mofetil group is cleaved presystemically to release the active mycophenolic acid. sci-hub.se This highlights the potential for the morpholine ring in this compound to be part of a carrier that improves pharmacokinetics before being cleaved. sci-hub.se

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Type | Linkage | Target Functional Group | Potential Advantage |

| Ester Prodrug | Ester | Phenolic Hydroxyl | Improved Solubility |

| Carbonate Prodrug | Carbonate | Phenolic Hydroxyl | Controlled Release |

| Phosphate Prodrug | Phosphate Ester | Phenolic Hydroxyl | Enhanced Aqueous Solubility |

| Carrier-Linked | Ester/Amide | Morpholine Nitrogen (if modified) | Improved Pharmacokinetics |

Exploration of Undiscovered Therapeutic Targets

The morpholine scaffold is present in a wide array of bioactive molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netacs.orgnih.gov This suggests that this compound and its analogues could interact with a variety of currently unexplored biological targets.

Future research should focus on screening this compound against a broad panel of receptors and enzymes to identify novel activities. Areas of particular interest include:

Kinase Inhibition: Morpholine-containing compounds have shown activity against kinases like PI3K and mTOR, which are crucial targets in cancer therapy. acs.orgnih.gov The aryl-morpholine substructure can be a key pharmacophore for interacting with the kinase family. acs.orgnih.gov

Neuroreceptor Modulation: Morpholine derivatives have been found to modulate the action of neurotransmitter receptors, such as cannabinoid and histamine (B1213489) receptors, suggesting potential applications in mood disorders, pain management, and neurodegenerative diseases. acs.orgnih.gov

Enzyme Inhibition: The morpholine moiety is often an integral part of the pharmacophore for certain enzyme inhibitors. nih.gov Given that a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), exhibits a range of medicinal properties, it is plausible that this compound could inhibit enzymes involved in various disease pathways. researchgate.net

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic potential of this compound, its integration with advanced drug delivery systems (DDS) presents a promising frontier. fastercapital.comsunyempire.edu These systems can enhance bioavailability, target specific tissues, and provide controlled release. fastercapital.comprimescholars.com

Potential DDS approaches include:

Nanoparticle-Based Systems: Encapsulating the compound in polymeric or lipid-based nanoparticles can improve its stability, solubility, and ability to cross biological barriers. nih.gov Polymeric nanoparticles offer versatility in controlling drug loading and release. nih.gov

pH-Responsive Systems: Given that inflammatory tissues often have a lower pH, pH-sensitive nanoparticles or hydrogels could be designed to release the compound specifically at the site of inflammation. fastercapital.comnih.gov Materials bearing acetal (B89532) or ketal linkages are known to be acid-cleavable and could be used to create such systems. nih.gov

Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability. nih.gov This could be a viable strategy for formulating this compound.

Transdermal Delivery: For potential dermatological applications, formulating the compound into nanopatches or microneedle arrays could offer a non-invasive method for local delivery. fastercapital.com

High-Throughput Screening (HTS) and Lead Optimization Strategies for Analogues

Systematic exploration of the chemical space around this compound through high-throughput screening (HTS) and lead optimization is crucial for identifying analogues with enhanced potency and improved pharmacokinetic profiles. nih.govijddd.com

Table 2: Key Areas for Analogue Synthesis and Optimization

| Position of Modification | Potential Modifications | Desired Outcome |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modulate electronic properties and binding affinity |

| Aldehyde Group | Conversion to oxime, hydrazone, or other derivatives | Alter reactivity and target interactions |

| Morpholine Ring | Substitution on the ring, or replacement with bioisosteres | Improve metabolic stability and solubility enamine.net |

| Hydroxyl Group | Conversion to ethers or esters | Fine-tune lipophilicity and prodrug potential |

Lead optimization would involve a multi-parameter process to improve efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. vichemchemie.com Synthetic methodologies for creating libraries of morpholine-containing compounds are well-established, which would facilitate the generation of diverse analogues for screening. nih.govacs.orgchemrxiv.org For example, introducing different groups on the quinazoline (B50416) scaffold, a different heterocyclic system, enhanced antiparasitic potency in one study. nih.gov Similarly, optimizing 2-hydroxymethyl imidazoles led to a promising antibacterial candidate. nih.gov This iterative process of design, synthesis, and testing is fundamental to advancing this compound from a chemical entity to a potential therapeutic lead. ijddd.comvichemchemie.com

Q & A

Q. What are the standard synthetic routes for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde core. A plausible route includes:

- Step 1: Nitro group reduction (e.g., using Fe/HCl for nitro-to-amine conversion).

- Step 2: Morpholine introduction via nucleophilic substitution (e.g., using morpholine in the presence of a base like K₂CO₃ in DMF).

- Step 3: Hydroxyl group protection/deprotection (e.g., using acetyl groups to prevent undesired side reactions).

Key parameters for optimization include solvent polarity (DMF or THF), temperature (60–100°C), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Verify substituent positions (e.g., morpholine protons at δ 2.5–3.5 ppm, aldehyde proton at ~10 ppm).

- IR Spectroscopy: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).

- Chromatography:

- HPLC/GC-MS: Assess purity (>95%) using C18 columns (acetonitrile/water gradient).

- Elemental Analysis: Validate empirical formula (C₁₁H₁₃NO₃) with ≤0.3% deviation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?

Methodological Answer:

- Single-Crystal XRD: Use SHELXL/SHELXS for refinement. Key parameters:

- Monitor bond angles (e.g., C-O-C in morpholine: ~110°) and torsional angles (e.g., benzaldehyde-morpholine dihedral angle).

- Analyze hydrogen bonding (e.g., phenolic O-H⋯O interactions) to explain stability.

- Ring Puckering Analysis: Apply Cremer-Pople parameters to quantify morpholine ring distortions (e.g., amplitude Q > 0.5 Å indicates significant puckering). Compare with DFT-optimized geometries .

Q. How do structural modifications influence the bioactivity of this compound as a DNA-PK inhibitor?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Morpholine Substitution: Replace morpholine with piperidine to test steric effects on kinase binding.

- Hydroxyl Position: Synthesize 3-hydroxy analogs to assess positional impact on inhibitory potency (IC₅₀).

- Assays:

- Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) with IC₅₀ values normalized to positive controls (e.g., NU7441).

- Cellular Uptake: Measure intracellular concentrations via LC-MS in HEK293T cells .

Q. What analytical strategies address contradictions in toxicological data for this compound?

Methodological Answer:

- Metabolic Profiling: Use liver microsomes (human/rat) to identify metabolites (e.g., glucuronide conjugates) via UPLC-QTOF-MS.

- Read-Across Analysis: Compare with structurally similar compounds (e.g., vanillin derivatives) for toxicity prediction. Key endpoints:

- Genotoxicity: Ames test (±S9 metabolic activation).

- Cytotoxicity: MTT assay in HepG2 cells (EC₅₀ > 100 µM suggests low risk).

- In Silico Modeling: Apply QSAR tools (e.g., OECD Toolbox) to predict LD₅₀ and NOAEL .

Q. How can computational methods guide the design of this compound derivatives with improved solubility?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation free energy in water/ethanol mixtures to identify substituents enhancing hydrophilicity (e.g., -SO₃H or -COOH groups).

- LogP Optimization: Use ChemAxon or MarvinSuite to predict partition coefficients; target LogP < 2 for better aqueous solubility.

- Salt Formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiles .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.

- Spill Management: Absorb with inert material (vermiculite), then neutralize with 10% acetic acid.

- First Aid:

- Inhalation: Administer oxygen if dyspnea occurs; monitor for CNS depression.

- Dermal Exposure: Wash with 1% sodium bicarbonate solution to neutralize aldehyde reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.